molecular formula C9H6N4O B080577 Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol CAS No. 14394-47-9

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol

Cat. No.: B080577
CAS No.: 14394-47-9
M. Wt: 186.17 g/mol
InChI Key: QANZGSWQNAXROG-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[5,1-c]nih.govnih.govdoi.orgbenzotriazine Scaffold in Heterocyclic Chemistry

The Pyrazolo[5,1-c] nih.govnih.govdoi.orgbenzotriazine scaffold is a tricyclic heteroaromatic system that has garnered considerable attention from researchers. Its rigid, planar structure and the presence of multiple nitrogen atoms make it a versatile template for the design of biologically active molecules. The inherent electronic properties and the potential for substitution at various positions on the rings allow for the fine-tuning of its physicochemical and pharmacological characteristics.

A primary area of significance for this scaffold lies in its application as a privileged structure in medicinal chemistry. It has been extensively utilized as a core for developing ligands that target the γ-aminobutyric acid type A (GABAA) receptor, a key player in the central nervous system. doi.orgnih.gov The ability to modulate the activity of this receptor has led to the investigation of Pyrazolo[5,1-c] nih.govnih.govdoi.orgbenzotriazine derivatives for a range of neurological and psychiatric conditions.

Historical Context of Pyrazolo[5,1-c]nih.govnih.govdoi.orgbenzotriazine Synthesis and Initial Investigations

While extensive research has been conducted on the synthesis of various derivatives, detailed information regarding the initial discovery and first synthesis of the parent Pyrazolo[5,1-c] nih.govnih.govdoi.orgbenzotriazine scaffold is not extensively documented in the readily available academic literature. Early investigations into this class of compounds were likely driven by the broader interest in fused heterocyclic systems and their potential biological activities. Synthetic strategies generally involve the construction of the triazine ring onto a pre-existing pyrazole-benzene fused system or vice-versa. A review of the synthesis of 1,2,4-benzotriazines provides general synthetic routes that could be adapted for the creation of this specific fused system. researchgate.net

Overview of Research Trajectories for Pyrazolo[5,1-c]nih.govnih.govdoi.orgbenzotriazin-8-ol and its Derivatives

Research into Pyrazolo[5,1-c] nih.govnih.govdoi.orgbenzotriazin-8-ol and its analogs has followed several key trajectories, primarily focused on their potential therapeutic applications.

One major avenue of research has been the development of GABAA receptor modulators . Scientists have synthesized and tested a variety of derivatives with different substituents on the tricyclic core to understand their structure-activity relationships (SAR). These studies have aimed to create compounds with selective affinity for different GABAA receptor subtypes, which could lead to more targeted therapies with fewer side effects. For instance, modifications at the 3 and 8 positions of the scaffold have been shown to significantly influence the binding affinity and efficacy at the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Some derivatives have been identified as cognition enhancers, demonstrating the potential to improve memory processes. doi.org

Another significant research direction is the investigation of their antitumor properties . Studies have explored the cytotoxic effects of Pyrazolo[5,1-c] nih.govnih.govdoi.orgbenzotriazine derivatives against various cancer cell lines. nih.gov Research has shown that some compounds in this class exhibit selective cytotoxicity under hypoxic conditions, a characteristic of the tumor microenvironment. nih.gov

Furthermore, the scaffold has been explored for its potential antifungal activity . Certain derivatives have shown promising results against pathogenic fungi, including strains resistant to existing antifungal agents. researchgate.net

The specific compound, Pyrazolo[5,1-c] nih.govnih.govdoi.orgbenzotriazin-8-ol , is a member of this family of compounds. nih.gov While detailed academic studies focusing solely on this molecule are limited in the available literature, its structure suggests it could serve as a key intermediate in the synthesis of more complex derivatives or possess inherent biological activity worthy of further investigation. Its chemical properties are cataloged in public databases like PubChem. nih.gov

Table 1: Selected Research Findings on Pyrazolo[5,1-c] nih.govnih.govdoi.orgbenzotriazine Derivatives

Derivative TypeResearch FocusKey FindingsReference(s)
3- and 8-substituted 5-oxidesGABAA Receptor ModulationIdentification of derivatives with anxiolytic-like and memory-enhancing properties. doi.orgnih.gov doi.orgnih.gov
Various analoguesAntitumor ActivitySelective cytotoxicity in human colorectal adenocarcinoma cells under hypoxic conditions. nih.gov nih.gov
N-phenylpiperazine incorporatedAntifungal ActivityInhibition of pathogenic fungi, including Candida albicans. researchgate.net researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14394-47-9

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol

InChI

InChI=1S/C9H6N4O/c14-6-1-2-7-8(5-6)13-9(12-11-7)3-4-10-13/h1-5,14H

InChI Key

QANZGSWQNAXROG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)N3C(=CC=N3)N=N2

Isomeric SMILES

C1=CC2=NN=C3C=CNN3C2=CC1=O

Canonical SMILES

C1=CC2=NN=C3C=CNN3C2=CC1=O

Synonyms

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol

Origin of Product

United States

Synthetic Methodologies and Strategies for Pyrazolo 5,1 C 1 2 3 Benzotriazin 8 Ol and Analogues

Classical and Established Synthetic Routes

Traditional synthetic approaches to the pyrazolo[5,1-c] nih.govnih.govmasterorganicchemistry.combenzotriazine core often rely on cyclization reactions of carefully designed acyclic or monocyclic precursors. These methods are well-documented and form the foundation for accessing this class of compounds.

Intramolecular Dealcoholization and Dehydration Approaches from Azo-Based Heterocyclic Compounds

A primary and established strategy for constructing the pyrazolo[5,1-c] nih.govnih.govmasterorganicchemistry.comtriazine scaffold involves the azo-coupling of pyrazole-3(5)-diazonium salts with compounds containing an active methylene (B1212753) group. researchgate.net This is followed by an intramolecular cyclization, which proceeds via dehydration or dealcoholization to yield the final tricyclic system. researchgate.netresearchgate.net

The general pathway begins with the diazotization of an amino-pyrazole. The resulting diazonium salt is then coupled with a C-H acidic compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). researchgate.net The intermediate product, a pyrazolylazo derivative, is then induced to cyclize, typically by heating in a solvent like glacial acetic acid. researchgate.net This acid-catalyzed step facilitates the intramolecular attack and subsequent elimination of a small molecule (water or ethanol) to form the fused triazine ring.

For instance, 5-amino-4-hetarylazo-3-methyl-1H-pyrazoles can be diazotized and coupled with active methylene compounds. The resulting pyrazolylazo malononitriles and ethyl pyrazolylazo cyanoacetates are then cyclized by heating in glacial acetic acid to produce the corresponding pyrazolo[5,1-c] nih.govnih.govmasterorganicchemistry.comtriazine dyes. researchgate.net

Table 1: Synthesis of Pyrazolo[5,1-c] nih.govnih.govmasterorganicchemistry.comtriazine Derivatives via Azo-Coupling and Cyclization

Starting Aminopyrazole Coupling Agent Cyclization Condition Resulting Product
5-Amino-3-methyl-1H-pyrazole Malononitrile Heat in glacial acetic acid 4-Amino-3-methyl-pyrazolo[5,1-c] nih.govnih.govmasterorganicchemistry.comtriazine-8-carbonitrile
5-Amino-3-methyl-1H-pyrazole Ethyl cyanoacetate Heat in glacial acetic acid 4-Amino-3-methyl-8-carbethoxy-pyrazolo[5,1-c] nih.govnih.govmasterorganicchemistry.comtriazin-8-one

This table is illustrative and based on described synthetic pathways.

Diazonium Salt Reactions for Pyrazolo[5,1-c]nih.govnih.govmasterorganicchemistry.combenzotriazine 5-Oxide Derivatives

The synthesis of N-oxide derivatives, specifically Pyrazolo[5,1-c] nih.govnih.govmasterorganicchemistry.combenzotriazine 5-oxides, represents a significant modification of the core structure. These compounds are typically synthesized from substituted o-nitrophenylhydrazones. nih.govnih.gov The process involves the formation of a diazonium salt as a key intermediate. masterorganicchemistry.com

In a typical sequence, a substituted pyrazole (B372694) is condensed with a 2-nitrophenylhydrazine (B1229437) to form the corresponding hydrazone. The critical step involves an oxidative cyclization of this precursor. This transformation leads to the formation of the N-oxide bridge on the triazine ring. The nature and position of substituents on both the pyrazole and the phenyl ring can significantly influence the reaction's outcome and the properties of the final products. nih.govnih.gov This method allows for the introduction of a variety of functional groups at different positions of the tricyclic system, enabling the exploration of structure-activity relationships. nih.gov

Advanced and Catalytic Synthetic Approaches

More recent synthetic strategies have focused on improving efficiency, atom economy, and the ability to generate molecular diversity through catalytic methods.

Transition and Lanthanide Metal-Catalyzed Cross-Dehydrogenative Coupling Reactions under Hydrothermal Conditions

While specific examples of lanthanide-catalyzed cross-dehydrogenative coupling (CDC) under hydrothermal conditions for the direct synthesis of Pyrazolo[5,1-c] nih.govnih.govmasterorganicchemistry.combenzotriazin-8-ol are not prominently documented in the reviewed literature, the use of transition metals in the synthesis of related fused heterocycles is an area of active development. Copper-catalyzed reactions, in particular, have been employed for the efficient synthesis of various heterocyclic compounds. researchgate.net

A notable example is the copper-catalyzed domino reaction between o-alkenyl aromatic isocyanides and diazo compounds, which provides an efficient route to pyrazolo[1,5-c]quinazolines. rsc.org This process involves the formation of two rings and three new bonds in a single step from acyclic precursors. rsc.org Such catalytic domino reactions represent an advanced strategy that could potentially be adapted for the synthesis of the pyrazolobenzotriazine framework, offering advantages in terms of step economy and operational simplicity over classical multi-step methods.

Multi-Step Protocols for Related Tricyclic Systems

The synthesis of more complex, annulated pyrazolotriazines, such as pyrazolo[4,3-e] nih.govnih.govmasterorganicchemistry.comtriazolo[4,3-b] nih.govnih.govmasterorganicchemistry.comtriazines and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmasterorganicchemistry.comtriazines, necessitates multi-step protocols. nih.govmdpi.com These syntheses showcase strategic approaches to building complex heterocyclic systems from simpler, functionalized precursors.

A general strategy involves starting with a functionalized pyrazolotriazine core and building the additional fused ring onto it. For example, a multi-step preparation of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmasterorganicchemistry.comtriazine sulfonamides begins with a chlorosulfonated pyrazolotriazine intermediate. nih.gov This intermediate is first reacted with cyclic amines, followed by a nucleophilic substitution reaction with sodium azide (B81097), which leads to the formation of the fused tetrazole ring. nih.govnih.gov

Another multi-step approach describes a five-step synthesis of 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d] nih.govnih.govnih.govtriazines starting from a commercially available pyrazole-4-carbonitrile. beilstein-journals.org The sequence involves key steps such as N-alkylation of the pyrazole core, reduction of the nitrile to an amine, amidation, and a final cyclative cleavage of a triazene (B1217601) group to form the triazine ring. beilstein-journals.org

Table 2: Illustrative Multi-Step Synthesis of a Fused Pyrazolo-tetrazolo-triazine System nih.gov

Step Reaction Description
1 Chlorosulfonation Introduction of a SO₂Cl group onto the pyrazolotriazine core.
2 Amination Reaction of the chlorosulfone with a cyclic amine to form a sulfonamide.
3 Azide Substitution Reaction of the sulfonamide with sodium azide (NaN₃).

This table outlines a general synthetic pathway described in the literature.

Optimization of Synthetic Pathways and Yield Enhancement

Efforts to optimize the synthesis of pyrazolotriazines and related heterocycles focus on improving reaction yields, reducing reaction times, and simplifying purification procedures. A key development in this area is the use of microwave-assisted synthesis. byu.edu Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating. For the synthesis of a series of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, a microwave reactor enabled a three-step synthesis to be completed in a total of one hour, with products obtained in good to excellent yields (34-92%). byu.edu

Optimization also involves the rational selection of catalysts and reaction conditions. In multi-component reactions for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, various catalysts have been explored, including basic ionic liquids and nanocatalysts. chemrevlett.com For example, using 10 mol% of the ionic liquid [bmim]OH at 60 °C produced the desired products in excellent yields (86-97%). chemrevlett.com The use of magnetic nanoparticles as catalysts allows for easy separation and recycling, enhancing the green credentials and practicality of the synthesis. chemrevlett.com Such principles of catalyst and condition screening are directly applicable to optimizing the synthesis of Pyrazolo[5,1-c] nih.govnih.govmasterorganicchemistry.combenzotriazin-8-ol and its analogues.

Catalyst Optimization Techniques

The efficient synthesis of benzotriazine derivatives often requires careful optimization of catalysts and reaction conditions to maximize yield and purity. While catalyst-free methods exist, catalyzed reactions are common for achieving specific transformations.

One key strategy involves the intramolecular heterocyclization of precursor molecules like 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. nih.govacs.org The optimization of this process provides a clear example of refining a synthetic route. Initial attempts using a bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in a polar solvent like dimethylformamide (DMF) can lead to the desired product, but yields may be moderate. acs.org Further optimization involves screening different solvents and bases. For instance, switching the solvent to tetrahydrofuran (B95107) (THF) has been shown to improve reaction outcomes. acs.org

The temperature and concentration of the reactants are also critical variables. Studies have demonstrated that running the reaction at 0°C at a specific concentration (e.g., 0.04 M) can significantly increase the yield of the final benzotriazine product. acs.org The choice of base is also crucial; testing weaker bases such as sodium carbonate (Na2CO3) can be effective, particularly when paired with a suitable solvent like DMF. acs.org

For related fused pyrazole systems, other catalytic strategies have been developed. Rhodium(III)-catalyzed C-H activation and cyclization, using a [Cp*RhCl2]2/AgTFA catalytic system, has been employed for constructing complex polycycles. nih.gov In some syntheses, phase-transfer catalysts like benzyltriethylammonium chloride are essential for the reaction to proceed, particularly when working in biphasic systems such as dichloromethane (B109758) and aqueous sodium hydroxide. acs.org Microwave-assisted synthesis, sometimes in the presence of a solid base catalyst like synthetic talc, offers another avenue for efficient, often high-yield, production of related heterocyclic systems. researchgate.net

Table 1: Optimization of Reaction Conditions for Benzotriazine Synthesis This table is based on findings for a related benzotriazine synthesis and illustrates a general optimization process.

EntryBaseSolventTemperature (°C)Yield (%)
1t-BuOKDMFRoom Temp~40
2t-BuOKTHF088
3Na2CO3THFRoom TempNo Reaction
4Na2CO3DMFRoom Temp72

Purification Methodologies for Isolating Target Compounds

Isolating the target pyrazolobenzotriazine derivatives from reaction mixtures is a critical step that predominantly relies on chromatographic techniques. The specific method chosen depends on the physical properties of the compound and the nature of the impurities.

Flash chromatography is the most frequently cited method for the purification of these compounds and their precursors. nih.gov Researchers typically use a silica (B1680970) gel stationary phase and a gradient of non-polar and polar solvents. A common eluent system is a mixture of hexane (B92381) and ethyl acetate, with the ratio adjusted to achieve optimal separation. nih.gov For instance, crude α-tosyl-2-azidobenzyl isocyanides, which are precursors to the benzotriazine ring, are purified using this method. nih.gov

In other cases, column chromatography with different solvent systems is employed. For the purification of certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulphonamides, a mixture of methylene chloride and ethanol (B145695) has been successfully used. mdpi.com

For syntheses that result in a crystalline product of high purity, a simpler work-up procedure may be sufficient. This can involve simply collecting the precipitated solids on a sintered glass funnel and washing with a suitable cold solvent, such as 2-propanol or ethanol, to remove residual reagents and soluble impurities. byu.edu This method is particularly advantageous in microwave-mediated syntheses where clean product formation occurs. byu.edu

Synthetic Exploration of Functionalized Derivatives

To explore structure-activity relationships and modulate the properties of the core molecule, chemists introduce a variety of functional groups at specific positions on the pyrazolobenzotriazine ring system.

Introduction of Halogenated Substituents (e.g., Fluorine, Trifluoromethyl)

The incorporation of halogen atoms, particularly fluorine and trifluoromethyl (CF3) groups, is a key strategy in medicinal chemistry. For the pyrazolo[5,1-c] nih.govnih.govmdpi.combenzotriazine system, these groups can be introduced by using appropriately substituted starting materials.

The synthesis of a trifluoromethyl derivative starts with a precursor like 2-azido-1-(isocyano(tosyl)methyl)-4-(trifluoromethyl)benzene. nih.gov This molecule already contains the CF3 group on what will become the benzene (B151609) portion of the fused heterocyclic system. Similarly, chloro and bromo derivatives can be synthesized from the corresponding halogenated precursors, such as 2-azido-1-chloro-3-(isocyano(tosyl)methyl)benzene or 2-azido-4-bromo-1-(isocyano(tosyl)methyl)benzene. nih.gov

The synthesis of related pyrazolo[1,5-a]pyrimidines has also demonstrated the incorporation of fluorinated substituents. For example, analogues bearing a 3-(4-(trifluoromethyl)phenyl) or a 3-(2-fluorophenyl) group have been successfully synthesized, showcasing the versatility of introducing these moieties onto the pyrazole ring. byu.edu

Table 2: Examples of Halogenated Precursors for Benzotriazine Synthesis nih.gov

Precursor CompoundHalogen SubstituentPosition on Benzene Ring
2-Azido-1-chloro-3-(isocyano(tosyl)methyl)benzeneChloro (Cl)3
2-Azido-4-bromo-1-(isocyano(tosyl)methyl)benzeneBromo (Br)4
1-Azido-3-bromo-2-(isocyano(tosyl)methyl)benzeneBromo (Br)3
2-Azido-1-(isocyano(tosyl)methyl)-4-(trifluoromethyl)benzeneTrifluoromethyl (CF3)4

Incorporation of Heteroaroyl and Other Moieties at Specific Positions

The introduction of more complex functional groups, such as heteroaroyl moieties, is another important strategy for creating diverse analogues. Research has shown the successful synthesis of 3-arylester and 3-heteroarylpyrazolo[5,1-c] nih.govnih.govmdpi.combenzotriazine 5-oxide derivatives. nih.gov The nature of these substituents at the 3-position can significantly influence the molecule's properties. nih.gov

A common strategy for functionalizing related heterocyclic systems, such as pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazine, involves a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com To achieve this, a position on the ring (e.g., C5) is first activated with a good leaving group, such as a methylsulfonyl (SO2CH3) group. This activated intermediate can then react with a variety of O-, N-, S-, and C-nucleophiles to introduce a wide range of new substituents. mdpi.com

In the synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors, a picolinamide (B142947) moiety (a heteroaroyl group derived from pyridine) was attached at the 3-position of the ring system, which was found to be crucial for its biological activity. mdpi.com This demonstrates that specific positions on the pyrazole portion of the fused ring are amenable to the introduction of complex side chains. mdpi.com

Structure Activity Relationship Sar Studies of Pyrazolo 5,1 C 1 2 3 Benzotriazin 8 Ol Derivatives

SAR for Ligand-Receptor Interactions

Benzodiazepine (B76468) Site on GABA(A) Receptor Complex

Derivatives of pyrazolo[5,1-c] acs.orgdocumentsdelivered.comnih.govbenzotriazine have been extensively investigated as ligands for the benzodiazepine (BZR) site on the γ-aminobutyric acid type A (GABAA) receptor. nih.govnih.gov The GABAA receptor is a pentameric ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the brain. nih.govnih.govnih.gov The benzodiazepine site is an allosteric modulatory site, and ligands binding here can produce a range of effects, from anxiolytic and anticonvulsant to proconvulsant. nih.gov

Pharmacophore models have been developed to understand the key interaction points for these ligands. nih.gov These models identify essential hydrogen bond and lipophilic areas within the receptor that are critical for binding affinity and modulation. nih.gov

The substituent at the 3-position of the pyrazolo[5,1-c] acs.orgdocumentsdelivered.comnih.govbenzotriazine ring system plays a critical role in determining the affinity for the benzodiazepine receptor. Research has shown that incorporating a five-membered heteroaroyl ring at this position can lead to high-affinity ligands. nih.gov Specifically, derivatives with furoyl, thenoyl, and pyrroyl groups have demonstrated significant binding. nih.gov

Electron-rich five-membered rings, such as pyrrole (B145914) and thiophene, have been found to produce derivatives with good affinity values. nih.gov For instance, pyrrolo derivatives have emerged as particularly potent ligands. nih.gov Molecular modeling suggests that the NH moiety of a pyrrole ring at the 3-position can fit effectively into a hydrogen bond acceptor area of the receptor binding site, known as the HBp-3 area. nih.gov In contrast, the oxygen atom of a furan (B31954) ring does not appear to form an efficient hydrogen bond in the same region, possibly due to suboptimal positioning. nih.gov

Compound3-Substituent8-SubstituentReceptor Affinity Ki (nM)
8a 2-FuroylH1.8
9b 2-ThenoylOCH31.4
11 1-PyrroylCl0.9

Data sourced from a study on 3-aroylpyrazolo[5,1-c] acs.orgdocumentsdelivered.comnih.govbenzotriazine 5-oxides. nih.gov Note that these are 5-oxide derivatives.

The nature of the substituent at the 8-position also significantly modulates receptor affinity, often in a manner that is dependent on the substituent at the 3-position. nih.govnih.gov Studies reveal a synergistic relationship between the electronic properties of the groups at these two positions. nih.gov

For example, when a 'hydrogen-bond acceptor ring' (like furan) is present at position 3, an electron-donating substituent at position 8 enhances affinity. nih.gov Conversely, if a 'hydrogen-bond donor ring' (like pyrrole) is at position 3, a withdrawing substituent at position 8 is beneficial for high affinity. nih.gov This highlights a clear interdependence between the two positions for optimal receptor recognition. nih.gov

The introduction of a trifluoromethyl (CF₃) group at the 8-position has been shown to confer pharmacological activity. documentsdelivered.commdpi.com This is attributed to the potential for increased metabolic stability when compared to analogous compounds with an 8-methyl group, which were found to be inactive. mdpi.com One such compound, 3-(2-methoxybenzyloxycarbonyl)-8-trifluoromethylpyrazolo[5,1-c] acs.orgdocumentsdelivered.comnih.govbenzotriazine 5-oxide, was noted for its selective anxiolytic profile. acs.orgmdpi.com

The incorporation of halogen atoms, particularly fluorine and chlorine, has been a key strategy in modulating the activity of pyrazolo[5,1-c] acs.orgdocumentsdelivered.comnih.govbenzotriazine derivatives. The small size and high electronegativity of fluorine can significantly alter the physicochemical properties of the molecule, affecting stability, metabolism, and receptor interaction. acs.org

Studies on fluoro derivatives of the pyrazolo[5,1-c] acs.orgdocumentsdelivered.comnih.govbenzotriazine 5-oxide system have been conducted to evaluate the role of fluorine in binding to the benzodiazepine site. acs.orgmdpi.com Molecular modeling analysis indicated that a fluorine atom could form a hydrogen bond interaction with the receptor, but this was only possible when the fluorine was not located at the 3-position. acs.orgmdpi.com This suggests that the placement of fluorine is critical to its influence on binding affinity. Many high-affinity derivatives feature a chlorine atom at the 8-position, which is often synergistic with a suitable 3-substituent. nih.gov

Kinase Inhibition

While the vast majority of research on the pyrazolo[5,1-c] acs.orgdocumentsdelivered.comnih.govbenzotriazin-8-ol scaffold focuses on its activity as a GABAA receptor modulator, some studies have explored its potential in other therapeutic areas, such as oncology.

A series of pyrazolo[5,1-c] acs.orgdocumentsdelivered.comnih.govbenzotriazines and related analogues were synthesized and evaluated for their antitumor activity under both normal (normoxic) and low-oxygen (hypoxic) conditions, which are common in solid tumors. nih.gov While the study did not specifically identify kinase inhibition as the mechanism of action, it found that certain derivatives exhibited selective cytotoxicity against a human colorectal adenocarcinoma cell line (HCT-8). nih.gov The investigation into the mechanism of these lead compounds pointed towards the production of reactive oxygen species (ROS), cell cycle effects, and DNA fragmentation rather than direct kinase inhibition. nih.gov

It is important to note that related but structurally distinct heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]quinazoline, are well-documented as prominent frameworks for the development of various kinase inhibitors, including those targeting Tropomyosin Receptor Kinase (Trk) and Mitogen-Activated Protein Kinases (MAPKs). nih.gov However, detailed SAR studies confirming the pyrazolo[5,1-c] acs.orgdocumentsdelivered.comnih.govbenzotriazine scaffold as a direct kinase inhibitor are not extensively reported in the current literature.

Other Biological Targets

While the primary biological target for many pyrazolo[5,1-c] nih.govbohrium.comnih.govbenzotriazine derivatives is the benzodiazepine binding site of the GABAA receptor, research has also explored their potential activity against other significant biological targets. nih.govnih.gov Studies have indicated that this chemical scaffold can be a foundation for developing agents with other therapeutic applications.

Notably, a series of pyrazolo[5,1-c] nih.govbohrium.comnih.govbenzotriazines and their analogues have been synthesized and evaluated for their antitumor activity. nih.gov This research highlights the potential of these compounds to act as cytotoxic agents. Specific derivatives have demonstrated selective cytotoxicity under both normoxic and hypoxic conditions, which is a significant area of interest in cancer research. nih.gov For instance, certain compounds within this class have been identified as interesting leads for further optimization as potential anticancer agents. nih.gov

Furthermore, the versatility of the pyrazolo[5,1-c] nih.govbohrium.comnih.govbenzotriazine core is evident in studies that have developed derivatives with inverse agonist properties at the benzodiazepine receptor site. nih.gov These compounds have been investigated for a range of pharmacological effects beyond simple binding, including their influence on motor coordination and activity. nih.gov The exploration of these derivatives as inverse agonists suggests a nuanced interaction with the GABAA receptor complex that could be harnessed for different therapeutic outcomes. nih.gov

Compound TypeBiological Target/ActivityKey FindingsReference
Pyrazolo[5,1-c] nih.govbohrium.comnih.govbenzotriazine analoguesAntitumor activityShowed selective cytotoxicity in hypoxic and normoxic conditions. nih.gov nih.gov
Pyrazolo[5,1-c] nih.govbohrium.comnih.govbenzotriazine 5-oxide derivativesBenzodiazepine receptor inverse agonismDemonstrated inverse-agonist pharmacological efficacy. nih.gov nih.gov

Pharmacophoric Models and Interaction Points

The interaction of pyrazolo[5,1-c] nih.govbohrium.comnih.govbenzotriazin-8-ol derivatives with their biological targets has been rationalized through the development of pharmacophoric models. These models are crucial for understanding the key molecular features necessary for binding and activity, thereby guiding the design of new, more potent, and selective compounds.

A key pharmacophoric model for the pyrazolo[5,1-c] nih.govbohrium.comnih.govbenzotriazine system has identified several essential interaction points that are critical for binding recognition at the benzodiazepine site of GABAA receptors. nih.govbohrium.com These fundamental points are designated as HBp-1, HBp-2, and Lp-1. nih.govbohrium.com

The model posits that HBp-1 and HBp-2 represent hydrogen bond donor points on the receptor, while Lp-1 is a lipophilic pocket. The pyrazolo[5,1-c] nih.govbohrium.comnih.govbenzotriazine scaffold itself is believed to interact with these points, with specific atoms or regions of the molecule aligning with these receptor features to establish the primary binding interactions. The precise nature and orientation of substituents on the pyrazolobenzotriazine core can significantly influence the efficacy of these interactions.

In addition to the essential interaction points, the pharmacophoric model also delineates important areas for the modulation of binding affinity, namely HBp-3 and Lp-2. nih.govbohrium.com These regions are not considered essential for initial recognition but play a crucial role in enhancing the affinity of the ligands for the receptor. nih.govbohrium.com

HBp-3 is characterized as a hydrogen bond point area. nih.gov Research involving the introduction of various substituents has aimed to probe the nature of this area. For example, the introduction of a pyrrole ring, with its NH moiety, has been shown to interact with the HBp-3 area, revealing an acceptor feature for this hydrogen bond area, which was previously considered a donor area. nih.govbohrium.com Conversely, a furan ring's oxygen atom did not form an efficient hydrogen bond in this area, likely due to an imperfect distance. nih.govbohrium.com This highlights the specific geometric and electronic requirements for favorable interactions within the HBp-3 region.

The size and characteristics of substituents at different positions on the pyrazolobenzotriazine core are important for receptor recognition, and there is an interdependence between the features of substituents at various positions. nih.govbohrium.com For instance, the affinity of certain compounds can be significantly altered by modifying substituents that interact with these affinity modulation areas.

Pharmacophore FeatureDescriptionRole in BindingReference
HBp-1 Hydrogen Bond Point 1Essential Interaction Point nih.govbohrium.com
HBp-2 Hydrogen Bond Point 2Essential Interaction Point nih.govbohrium.com
Lp-1 Lipophilic Pocket 1Essential Interaction Point nih.govbohrium.com
HBp-3 Hydrogen Bond Point 3Affinity Modulation Area nih.govbohrium.com
Lp-2 Lipophilic Pocket 2Affinity Modulation Area nih.govbohrium.com

Preclinical Pharmacological Investigations and Mechanistic Insights

Modulation of Neurotransmitter Systems

Research has extensively focused on derivatives of the pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine system for their ability to modulate neurotransmitter pathways, particularly the GABAergic system. These investigations aim to identify ligands with high affinity and selective pharmacological profiles, such as anxiolytic or memory-enhancing effects. mdpi.com

The primary molecular target identified for the neurological effects of pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine derivatives is the benzodiazepine (B76468) (Bzs) binding site of the γ-aminobutyric acid type A (GABAA) receptor. researchgate.net These compounds act as allosteric modulators, influencing the receptor's function upon binding. The GABAA receptor, a ligand-gated ion channel, is the main inhibitory neurotransmitter receptor in the brain, and its modulation can produce sedative, anxiolytic, anticonvulsant, and muscle-relaxant effects.

Numerous studies have reported the synthesis of novel derivatives of pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine and their subsequent evaluation as GABAA receptor ligands. nih.gov For instance, a series of 3-arylester and 3-heteroarylpyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine 5-oxide derivatives were synthesized and showed varying affinities for the benzodiazepine receptor, influenced by the lipophilic and electronic characteristics of their substituents. nih.gov Similarly, replacing substituents at position 3 with a iodine atom resulted in high-affinity ligands, regardless of the alkyloxy substituent at position 8.

Pharmacological modeling has been employed to understand the interaction between these ligands and the receptor, identifying key interaction points and areas that modulate binding affinity. researchgate.net Some derivatives have been identified as inverse agonists, a pharmacological profile that can sometimes be associated with pro-cognitive effects. nih.gov

Building on their interaction with the GABAA receptor, various pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine derivatives have been assessed for their potential as anxiolytic and anticonvulsant agents in animal models. nih.gov A related pyrazoloquinoline compound, CGS 9896, which also binds potently to benzodiazepine receptors, has demonstrated significant anxiolytic activity in models such as the mouse exploratory model of anxiety without producing sedation. nih.govnih.gov The anxiolytic effects of CGS 9896 were blocked by the benzodiazepine receptor antagonist Ro15-1788, confirming its mechanism of action through this receptor. nih.govnih.gov

Studies on pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine 5-oxide derivatives have also included evaluations for anticonvulsant action. nih.gov For example, CGS 9896 showed substantial, though weaker than diazepam, anticonvulsant effects against audiogenic and pentylenetetrazol-induced seizures. The development of derivatives with a pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine core aims to produce compounds with anxiolytic properties but without the side effects commonly associated with non-selective GABAA modulators. mdpi.com

A particularly interesting area of research has been the investigation of pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine derivatives as potential cognition enhancers. There is significant evidence that ligands for GABAA receptor subtypes play a role in learning and memory processes. mdpi.com Researchers have synthesized derivatives with the specific goal of identifying compounds that can improve memory. mdpi.com

Certain compounds from this class have been identified as dual-function modulators, exhibiting both anxiolytic and pro-mnemonic (memory-promoting) properties. In other cases, derivatives were found to selectively display good antiamnesic and procognitive activity. For instance, specific 3-iodo-8-alkyloxy-substituted pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine 5-oxides were reported to have an inverse agonist profile and, notably, demonstrated pro-mnemonic activity in mice. This line of research seeks to address memory dysfunction associated with aging and various neurological disorders.

A key objective in the development of new anxiolytics is the separation of anxiolytic effects from sedative side effects, which often manifest as a decrease in spontaneous motor activity. Several studies have evaluated the impact of pyrazolo-benzotriazine derivatives and related compounds on motor function.

The anxiolytic compound CGS 9896 was found to not alter spontaneous motor activity at its anxiolytic doses in mice. nih.govnih.gov It also did not impair the traction reflex or rotorod performance and only slightly decreased motor activity at higher doses, indicating a lack of significant sedation or muscle relaxation. Studies of newly synthesized pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine 5-oxide derivatives also included assessments of spontaneous motor activity and motor coordination as part of their pharmacological profiling. nih.gov In a mouse model, CGS 9896 was shown to increase light-dark transitions, a measure of exploratory behavior associated with anxiolysis, without concurrent changes in general locomotor activity. nih.govnih.gov

Cell Biology and Anticancer Mechanisms

Beyond their effects on the central nervous system, derivatives of the pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine scaffold have been investigated for their potential as anticancer agents. These studies explore their cytotoxic effects against various human cancer cell lines.

Several series of pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine derivatives have demonstrated cytotoxic activity against human cancer cell lines in laboratory settings. One study reported the synthesis and evaluation of 3-nitropyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine derivatives against a panel of cancer cells, including HCT-8 (colon carcinoma) and A549 (lung carcinoma). These compounds displayed inhibitory effects on cell growth, with IC50 values in the micromolar range. The cytotoxic potency was found to be similar to or even improved compared to previously synthesized compounds in the same class.

Another study detailed the synthesis and antitumor activity of a different series of pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine analogues, which were tested on the HCT-8 human colorectal adenocarcinoma cell line. This research identified compounds with selective cytotoxicity under both normal and hypoxic (low oxygen) conditions, suggesting potential for targeting solid tumors. The mechanism of action for some of these compounds is thought to involve the inhibition of DNA synthesis.

While extensive data exists for HCT-8 and A549 cell lines, information regarding the cytotoxicity of these specific derivatives against the H322 lung carcinoma cell line is not available in the reviewed literature.

Interactive Data Table: In Vitro Cytotoxicity of 3-Nitropyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine Derivatives Data represents the concentration required for 50% inhibition of cell growth (IC50).

CompoundHCT-8 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
Derivative 1>5022.5
Derivative 219.311.5
Derivative 314.511.8
Derivative 422.114.5
Source: Anticancer Drugs, 2005.

Mechanisms of Cell Growth Inhibition

The anticancer potential of pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine-8-ol and its related analogues stems from their ability to interfere with fundamental cellular processes that govern cancer cell proliferation and survival. Preclinical investigations have revealed a multi-faceted mechanism of action, encompassing the induction of cell cycle arrest, modulation of programmed cell death pathways like apoptosis and autophagy, and the generation of reactive oxygen species.

Cell Cycle Arrest Induction

Derivatives of the pyrazolo-triazine scaffold have demonstrated the ability to halt the progression of the cell cycle, a critical process for tumor growth. Studies on related compounds, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides, have shown that these molecules can induce cell cycle arrest, particularly in the G0/G1 phase, in pancreatic (BxPC-3) and prostate (PC-3) cancer cells. mdpi.com In other cell lines, like colon cancer (HCT 116), an accumulation of cells in the S phase was noted. mdpi.com This disruption of the normal cell cycle sequence prevents cancer cells from dividing and proliferating. The mechanism may be linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. mdpi.com For instance, computational studies on certain pyrazolo-triazine derivatives have suggested potential binding and inhibition of CDK enzymes, which are crucial for the transition between cell cycle phases, such as CDK1 for G2 phase progression and CDK2 for the G1/S and S/G2 transitions. mdpi.com

A study on specific pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine analogues also measured effects on the cell cycle in human colorectal adenocarcinoma cells (HCT-8). nih.gov This line of research indicates that interrupting the cancer cell cycle is a key component of the antitumor activity of this class of compounds. nih.govmdpi.com

Table 1: Effect of Pyrazolo-triazine Derivatives on Cell Cycle Phases in Cancer Cell Lines
Compound TypeCancer Cell LineObserved EffectReference
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamidesBxPC-3 (Pancreatic), PC-3 (Prostate)Cell cycle arrest in G0/G1 phase mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamidesHCT 116 (Colon)Accumulation of cells in S phase mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamidesPC-3 (Prostate), HeLa (Cervical)Increase in the subG1 fraction (indicative of apoptosis) mdpi.com
Apoptosis Pathways Modulation

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Pyrazole (B372694) derivatives have been shown to induce cytotoxicity in human cancer cells primarily through the activation of apoptotic pathways. nih.gov This can occur through two main routes: the extrinsic pathway, which is initiated by the activation of death receptors on the cell surface, and the intrinsic pathway, which is mitochondria-dependent.

Investigations into novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine sulfonamide derivatives revealed their ability to trigger apoptosis in colorectal cancer cells (DLD-1 and HT-29). mdpi.com The pro-apoptotic activity was confirmed by a significant increase in the activity of caspase-8, a key initiator of the extrinsic pathway, and a decrease in the mitochondrial membrane potential, a hallmark of the intrinsic pathway. mdpi.com Other studies have corroborated that pyrazole-containing compounds can induce apoptosis through caspase-3 activation, which is a common executioner caspase for both pathways. nih.gov The accumulation of cells in the subG1 phase of the cell cycle is also considered an indicator of apoptotic cell death. mdpi.com

Table 2: Modulation of Apoptotic Markers by Pyrazolo-triazine Derivatives
Compound FamilyApoptotic MarkerObserved ChangeSignificanceReference
Pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazinesCaspase-8 ActivityIncreasedIndicates activation of the extrinsic apoptosis pathway. mdpi.com
Mitochondrial Membrane PotentialDecreasedIndicates activation of the intrinsic apoptosis pathway. mdpi.com
General Pyrazole DerivativesCaspase-3 SignalingActivatedActivation of a key executioner caspase in apoptosis. nih.gov
Autophagy Pathway Modulation

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. Research into 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govnih.govtriazine derivatives has shown that these compounds can modulate autophagy in colon cancer cells. mdpi.com Specifically, treatment with these novel compounds led to a decrease in the levels of key autophagy-related proteins, including Beclin-1, LC3A, and LC3B, in both DLD-1 and HT-29 cell lines. mdpi.com Another derivative, MM131, was also found to increase the levels of Beclin-1, which has tumor-suppressing properties. mdpi.com The modulation of these proteins suggests that interference with the autophagy pathway is another mechanism through which these compounds exert their anticancer effects.

Reactive Oxygen Species (ROS) Production and DNA Fragmentation

An increase in intracellular reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and triggering cell death pathways. Several studies have linked the anticancer activity of pyrazole derivatives to their ability to promote ROS generation. nih.govmdpi.com The accumulation of ROS-related damage to DNA, proteins, and lipids can suppress tumor cell proliferation by inducing cell cycle arrest and apoptosis. mdpi.com

A study on pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine analogues demonstrated that select compounds could induce ROS production and subsequent DNA fragmentation in HCT-8 human colorectal cancer cells. nih.gov Similarly, other pyrazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells through the generation of ROS. nih.gov Furthermore, the genotoxic potential of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides has been studied, revealing that they can induce significant DNA damage in cancer cells without affecting normal cells. mdpi.com This selective induction of DNA damage in cancer cells is a desirable characteristic for a chemotherapeutic agent. mdpi.com

Activity under Hypoxic Conditions

Hypoxia, or low oxygen level, is a common feature of solid tumors and is associated with resistance to conventional cancer therapies. Therefore, compounds that are effective in hypoxic environments are of significant interest. A series of pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine analogues were specifically evaluated for their cytotoxic activity under both normal (normoxic) and hypoxic conditions. nih.gov This research identified compounds within the series that exhibited selective cytotoxicity in hypoxic conditions, highlighting their potential to target the challenging microenvironment of solid tumors. nih.gov

The mechanism for activity in hypoxic tumors may also be linked to the inhibition of specific enzyme isoforms that are overexpressed in these conditions. For example, some sulfonamide-bearing pyrazolo-triazine compounds are known to inhibit carbonic anhydrase isoforms CA-IX and CA-XII, the inhibition of which has been shown to significantly reduce the survival of hypoxic tumors. mdpi.com

B-Raf Kinase Activity Inhibition

The Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell growth and proliferation. The B-Raf kinase, a key component of this pathway, is frequently mutated in various cancers, including melanoma, making it an important therapeutic target. nih.gov While direct inhibition studies on Pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazin-8-ol are limited, related heterocyclic scaffolds containing a pyrazole ring have been identified as potent inhibitors of B-Raf kinase. nih.govrsc.org For example, novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as small molecule inhibitors of B-Raf kinase. nih.gov These findings suggest that the pyrazole core structure is a viable scaffold for designing kinase inhibitors, and by extension, that pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine-8-ol may possess similar inhibitory potential against B-Raf or other related kinases involved in cancer progression. rsc.org

Anti-infective and Anti-inflammatory Profiles

Recent research has highlighted the potential of pyrazolo[5,1-c] nih.govresearchgate.netmdpi.comtriazine derivatives as anti-infective agents. A study published in 2019 detailed the synthesis of a series of these compounds and evaluated their in vitro activity against various pathogenic fungi and bacteria. researchgate.net The screening revealed specific activity against fungi such as Candida albicans, Candida auris, and Cryptococcus. researchgate.net

Notably, one derivative, compound 3d , which incorporates an N-phenylpiperazine moiety, demonstrated the most significant growth inhibition against C. albicans, with a minimum inhibitory concentration (MIC) of 16 µg/mL. researchgate.net The study also indicated that these compounds were more effective than fluconazole (B54011) at inhibiting Candida biofilm formation at sub-inhibitory concentrations. researchgate.net Furthermore, toxicity assays showed that compound 3d and its precursor had a favorable toxicity profile in mammalian cells. researchgate.net

While the primary focus of this research was on antifungal activity, the study also acknowledged that other pyrazolo-triazines have shown antibacterial activity against S. aureus, E. coli, and B. subtilis in previous studies. researchgate.net Another study on pyrazoline and pyrazole derivatives also reported antibacterial and antifungal activities. nih.govnih.gov

The ability of pyrazolo[5,1-c] nih.govresearchgate.netmdpi.comtriazine derivatives to inhibit biofilm formation is a critical aspect of their antifungal profile. Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, which makes them notoriously resistant to antimicrobial agents. The aforementioned 2019 study found that the synthesized pyrazolo-triazines were superior to fluconazole in their ability to inhibit the mass of Candida biofilms at concentrations below their MIC. researchgate.net This suggests that these compounds may disrupt the mechanisms of biofilm formation or maintenance, a promising feature for combating persistent fungal infections. researchgate.net

The anti-inflammatory potential of pyrazole-containing compounds has been explored in various studies. While direct studies on the anti-inflammatory effects of "Pyrazolo[5,1-c] nih.govresearchgate.netmdpi.combenzotriazin-8-ol" are not extensively detailed in the provided context, related structures have shown promise. For instance, a study on pyrazolo[1,5-a]quinazolines identified several compounds that inhibited lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. mdpi.comdntb.gov.ua Two of the most potent compounds from this library were found to be potential ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are crucial mediators of inflammation. mdpi.comdntb.gov.ua

Another study focusing on pyrazoline and pyrazole derivatives investigated their ability to inhibit carrageenin-induced paw edema and nociception in animal models. researchgate.net Certain pyrazoline derivatives were found to be particularly potent in this regard. researchgate.net These findings suggest that the broader class of pyrazole-containing heterocycles, which includes the pyrazolo[5,1-c] nih.govresearchgate.netmdpi.combenzotriazine scaffold, holds potential for the development of new anti-inflammatory agents.

The pyrazole scaffold is also a key component in the development of antiviral agents. Research into inhibitors of the alphavirus non-structural protein 2 (nsP2) cysteine protease has identified potent compounds containing a pyrazole ring. mdpi.comnih.gov One such compound, a covalent inhibitor with a β-amidomethyl vinyl sulfone warhead, demonstrated potent antiviral activity against both New and Old World alphaviruses. mdpi.com Although this specific compound is not a pyrazolo[5,1-c] nih.govresearchgate.netmdpi.combenzotriazine, its structure highlights the importance of the pyrazole core in achieving high-affinity binding and inhibition of viral proteases. mdpi.com

Further studies have shown that inhibitors of the ubiquitin-mediated signaling pathway, some of which may have structures related to pyrazoles, exhibit broad-spectrum antiviral activities against New World alphaviruses like Venezuelan Equine Encephalitis Virus (VEEV) and Eastern Equine Encephalitis Virus (EEEV). nih.govresearchgate.net These inhibitors were found to decrease viral titers in a dose-dependent manner. nih.gov

Antifungal and Antibacterial Activity

Other Biological Activities

The pyrazolo[5,1-c] nih.govresearchgate.netmdpi.combenzotriazine scaffold is recognized for its potential as a kinase inhibitor, a class of drugs that can block the action of protein kinases and are often used in cancer therapy. The pyrazolopyrimidine core, a related structure, is a well-established hinge-binder in kinase inhibitors, effectively occupying the ATP-binding pocket. nih.gov

Studies on pyrazolo[3,4-d]pyrimidines have led to the discovery of compounds with low micromolar potencies against glioblastoma cell lines. ed.ac.uk Kinome screening identified the colony-stimulating factor-1 receptor (CSF-1R), a receptor tyrosine kinase, as a target for these compounds. ed.ac.uk Similarly, pyrazolo[4,3-e]tetrazolo nih.govresearchgate.netmdpi.comtriazine sulfonamides have shown strong anti-proliferative activity in cancer cell lines, with in silico studies suggesting AKT2 kinase as a primary target. mdpi.com The structural similarities between these scaffolds and pyrazolo[5,1-c] nih.govresearchgate.netmdpi.combenzotriazine suggest a similar potential for kinase inhibition.

Opioid Receptor Modulation (Analogous Compounds)

Opioid receptors, which are G-protein-coupled receptors, are the primary targets for opioid analgesics and are also implicated in mood and addictive behaviors. nih.gov The modulation of these receptors by novel compounds is an active area of research. While direct studies on Pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazin-8-ol's effect on opioid receptors are not prevalent, research on analogous structures provides insight into the potential for this chemical class to interact with the opioid system.

For instance, the µ-opioid receptor is a key target for pain management. nih.gov The selective µ-opioid receptor agonist DAMGO has been shown to suppress GABAergic synaptic transmission in certain brain regions. nih.gov This modulation of inhibitory neurotransmission is a key mechanism of opioid action. nih.gov Furthermore, the development of peripherally acting µ-opioid receptor antagonists (PAMORAs) like naloxegol (B613840) and naldemedine (B609404) for opioid-induced constipation highlights the therapeutic potential of modulating these receptors. f1000research.com

The delta-opioid receptor is another important target, with potential applications in pain and depression. nih.gov Studies on the differential modulation of µ- and delta-opioid receptors within cortical microcircuits are ongoing to better understand their specific roles. biorxiv.org The ability of opioid receptor activation to attenuate adenylyl cyclase function is a key aspect of their signaling pathway. biorxiv.org

Table 1: Activity of Analogous Opioid Receptor Modulators

Compound/DrugReceptor TargetObserved Effect
DAMGOµ-opioid receptorAgonist; suppresses GABAergic synaptic transmission. nih.gov
NaloxegolPeripherally acting µ-opioid receptorAntagonist; used for opioid-induced constipation. f1000research.com
NaldemedinePeripherally acting µ-opioid receptorAntagonist; used for opioid-induced constipation. f1000research.com

Adenosine (B11128) A1 Receptor Antagonism (Analogous Compounds)

Adenosine receptors, including the A1 subtype, are G-protein-coupled receptors involved in a wide range of physiological processes. nih.gov A1 receptor antagonists are being investigated for their potential in treating cardiovascular diseases, metabolic disorders, and neuropathic pain. nih.govrrpharmacology.ru The pyrazolo-triazolo-pyrimidine scaffold, which is structurally related to pyrazolobenzotriazines, has been identified as a key framework for developing adenosine receptor antagonists. nih.gov

Research has shown that derivatives of pyrazolo-triazolo-pyrimidine can exhibit high affinity for adenosine receptors. nih.govnih.gov For example, certain compounds within this class have been shown to be potent and selective antagonists of human adenosine receptors. nih.gov The selectivity of these compounds for the A1 receptor subtype over others (A2A, A2B, and A3) is a critical factor in their therapeutic potential. nih.gov

In vitro studies using radioligand binding assays are commonly employed to determine the affinity of these compounds for the A1 receptor. nih.gov For instance, the displacement of a radiolabeled A1 receptor agonist, such as [3H]CCPA, is measured to determine the binding affinity of a test compound. nih.gov

Table 2: Adenosine A1 Receptor Antagonism by Analogous Compounds

Compound ClassReceptor TargetMethod of Action
Pyrazolo-triazolo-pyrimidine derivativesAdenosine A1 ReceptorAntagonism. nih.govnih.gov
Azolo[1,5-a]pyrimidine nitro derivativesAdenosine A1 ReceptorAntagonism. rrpharmacology.ru

Corticotropin-Releasing Factor Receptor-1 (CRF1) Antagonism (Analogous Compounds)

Corticotropin-releasing factor (CRF) and its receptors, particularly CRF1, are central to the body's stress response. nih.govmdpi.com Consequently, CRF1 receptor antagonists are being explored as potential treatments for stress-related disorders like anxiety and depression. nih.govnih.gov Non-peptide small molecules are a major focus of this research due to their potential for oral bioavailability. mdpi.com

Several classes of heterocyclic compounds have been investigated for their CRF1 antagonist activity. Pyrazolo[1,5-a]pyrimidines and related structures have shown promise in this area. nih.gov For example, compounds like R121919 and DMP696, which feature a pyrazolo-pyrimidine core, have demonstrated antidepressant-like activity in preclinical models. nih.gov

The evaluation of these compounds often involves in vitro binding assays to determine their affinity for the CRF1 receptor and in vivo behavioral models, such as the tail suspension test in mice, to assess their pharmacological effects. nih.gov The goal is to develop selective CRF1 antagonists that can mitigate the effects of stress without causing significant side effects. nih.gov

Table 3: Preclinical Data for Analogous CRF1 Receptor Antagonists

CompoundCore StructurePreclinical Observation
R121919Pyrazolo[2,3-a]pyrimidineDecreased immobility time in tail suspension test. nih.gov
DMP696Pyrazolo[1,5-a]-1,3,5-triazineDecreased immobility time in tail suspension test. nih.gov
AntalarminPyrrolo[2,3-d]pyrimidineAnxiolytic-like effects in animal models. nih.gov
PexacerfontNot specifiedPotent and selective CRF1 antagonist.

Estrogen Receptor-Beta (ERβ) Antagonism (Analogous Compounds)

Estrogen receptors, ERα and ERβ, are nuclear hormone receptors that mediate the effects of estrogen. The development of selective estrogen receptor modulators (SERMs) that can differentially target these subtypes is a significant area of research, particularly in oncology. nih.gov While ERα has been a primary target, the role of ERβ is also of great interest.

Analogous heterocyclic compounds, such as those with a pyrazole or pyrazolo[1,5-a]pyrimidine core, have been investigated for their ability to modulate estrogen receptors. researchgate.netmedchemexpress.comillinois.edu Notably, some pyrazolo[1,5-a]pyrimidine derivatives have been identified as selective ERβ antagonists. researchgate.netmedchemexpress.com For example, PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is a known selective ERβ antagonist. nih.govresearchgate.net

The selective antagonism of ERβ by such compounds is being explored for its potential therapeutic applications. In preclinical studies, the use of selective ERβ antagonists has been shown to influence the growth of cancer cells, highlighting the distinct roles of ERα and ERβ in cellular proliferation. nih.gov

Table 4: ERβ Antagonistic Activity of an Analogous Compound

CompoundCore StructureReceptor Selectivity
PHTPPPyrazolo[1,5-a]pyrimidineSelective ERβ Antagonist. nih.govresearchgate.net
MPPPyrazoleSelective ERα Antagonist. illinois.edu

Topoisomerase 1 (Top1) Inhibition (Analogous Compounds)

Topoisomerase 1 (Top1) is an essential enzyme involved in DNA replication and transcription, making it a key target for anticancer drugs. mdpi.comnih.gov Top1 inhibitors function by trapping the enzyme-DNA cleavage complex, leading to DNA damage and ultimately cell death. nih.govnih.gov The camptothecin (B557342) derivatives, irinotecan (B1672180) and topotecan, are well-known Top1 inhibitors used in clinical practice. nih.govdrugbank.com

While direct evidence of Top1 inhibition by Pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazin-8-ol is not widely reported, analogous heterocyclic compounds have been explored for their cytotoxic and potential Top1 inhibitory activity. For instance, various pyrazole and triazine derivatives have been synthesized and evaluated for their antitumor effects. nih.gov The synthesis of novel pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine analogs has been reported with the aim of identifying new cytotoxic agents. nih.gov

The mechanism of action of Top1 inhibitors involves the stabilization of the Top1-DNA covalent complex, which transforms the enzyme into a cellular poison. mdpi.com The efficacy of these inhibitors is often linked to the high proliferation rate of cancer cells, which makes them more susceptible to the DNA damage caused by these agents. mdpi.com

Table 5: Clinically Used Topoisomerase 1 Inhibitors

DrugClassMechanism of Action
IrinotecanCamptothecin analogTopoisomerase 1 inhibitor. nih.govdrugbank.com
TopotecanCamptothecin analogTopoisomerase 1 inhibitor. nih.govdrugbank.com
BelotecanCamptothecin analogTopoisomerase 1 inhibitor. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in understanding how ligands like pyrazolo[5,1-c] nih.govnih.govbenzotriazine derivatives interact with their protein targets at a molecular level. These studies have been particularly focused on their activity at the benzodiazepine (B76468) (BZD) binding site of the GABA(A) receptor.

Molecular docking studies have been employed to predict the binding orientation of pyrazolo[5,1-c] nih.govnih.govbenzotriazine derivatives within the GABA(A) receptor's benzodiazepine site. These simulations help to visualize the crucial interactions that govern the ligand's affinity and efficacy.

An analysis of newly synthesized fluoro derivatives of the pyrazolo[5,1-c] nih.govnih.govbenzotriazine 5-oxide system within a pharmacophoric map confirmed essential interaction points required for binding recognition. nih.gov These models are critical for understanding how the ligand fits into the binding pocket and which functional groups are responsible for key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, studies on related pyrazolotriazole compounds have used docking to foresee the binding orientation and predict the likeness and activity of the compounds, which is crucial for rational drug design. researchgate.net The fluorine atom, for example, was found to form a hydrogen bond interaction only when it was not located at position 3 of the pyrazolo[5,1-c] nih.govnih.govbenzotriazine core. nih.gov

A primary goal of molecular modeling is to rationalize the observed binding affinities of a series of compounds and to predict the affinity of novel structures. For the pyrazolo[5,1-c] nih.govnih.govbenzotriazine series, researchers have established a clear link between the nature of substituents and their binding affinity (Ki) for the GABA(A)/BZD receptor complex.

Studies have shown that chemical modulation at position 8 of the pyrazolo[5,1-c] nih.govnih.govbenzotriazine system significantly influences the ligand's pharmacological effects. The lipophilic, steric, and electronic characteristics of the substituent at this position are key determinants of in vivo efficacy. For example, the introduction of an 8-benzyloxy substituent was found to have a positive influence on binding affinity compared to an 8-phenoxy group. Similarly, substitution at position 8 with a trifluoromethyl group was shown to confer pharmacological activity, likely due to enhanced metabolic stability. nih.gov The nature of substituents at the 3-position also plays a role in modulating binding affinity. nih.govnih.gov

The following table summarizes the binding affinities for selected derivatives of the pyrazolo[5,1-c] nih.govnih.govbenzotriazine 5-oxide scaffold, illustrating the impact of substitutions at positions 3 and 8.

Compound3-Position Substituent8-Position SubstituentBinding Affinity (Ki, nM)
10 IodoPhenoxy8.6 ± 0.8
11 IodoBenzyloxy1.1 ± 0.1
26 EthoxycarbonylPhenoxy12 ± 1.1
30 EthoxycarbonylBenzyloxy2.1 ± 0.20

Data sourced from reference .

In the absence of a high-resolution crystal structure of the target protein with the ligand bound, ligand-based pharmacophoric models are invaluable. These models are built upon the structural features of a set of active compounds to identify the key elements necessary for biological activity.

For the pyrazolo[5,1-c] nih.govnih.govbenzotriazine series, a ligand-based pharmacophoric model was developed that successfully rationalized the affinity data for a wide range of derivatives. nih.gov A crucial discovery from this model was the identification of a new hydrogen bond interaction area, termed HBp-3, located near a lipophilic region of the binding site. nih.gov This new pharmacophoric map allowed for the classification of compounds into four structural typologies and confirmed the essential interaction points for binding recognition and the key areas for modulating affinity. nih.govnih.gov The model provides a framework for designing new compounds with potentially higher and more selective affinity for the GABA(A) receptor. nih.gov

Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules. These calculations are used to determine accurate molecular geometries and predict various spectroscopic properties.

While X-ray crystallography provides definitive experimental geometries, QM and DFT calculations are powerful tools for elucidating the three-dimensional structures of molecules in the absence of experimental data. For the pyrazolo[5,1-c] nih.govnih.govtriazine class of compounds, computational studies are used to determine optimized molecular geometries. dntb.gov.ua These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and reactivity. The computed structures from these methods form the basis for further studies, such as molecular docking and pharmacophore modeling. nih.gov

Theoretical methods are extensively used to predict and interpret the spectroscopic properties of heterocyclic compounds like pyrazolo[5,1-c] nih.govnih.govtriazines. researchgate.net Hetarylazo dyes based on this scaffold have been studied using spectroscopic and theoretical approaches to understand their chemical significance and properties. researchgate.net DFT calculations can predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorption maxima. This information is crucial for the characterization of newly synthesized compounds and for explaining observed phenomena like solvatochromism, where the color of a dye changes depending on the solvent. researchgate.net These theoretical predictions, when correlated with experimental data, provide a robust characterization of the molecule's electronic structure. researchgate.net

Applications Beyond Medicinal Chemistry Research

Role in Material Science

The unique structural features of the pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine system, characterized by a fused aromatic ring system rich in nitrogen atoms, suggest its potential for applications in material science. These applications primarily revolve around the development of novel dyestuffs and the investigation of photophysical properties.

Dyestuff Development

The pyrazolo[5,1-c] nih.govnih.govnih.govtriazine scaffold has been identified as a valuable chromophore for the creation of disperse dyes. Research has demonstrated the synthesis of novel disperse dyes based on this heterocyclic system. osi.lv A series of thirteen new pyrazolo[5,1-c] nih.govnih.govnih.govtriazine-based disperse dyes were synthesized by heating ethyl pyrazolylhydrazonocyanoacetate in glacial acetic acid. osi.lv The study of these dyes involved examining the influence of solvents and pH on their maximum absorption wavelengths, a critical factor in determining their color and application suitability. osi.lv

The general synthetic approach to these dyes involves the diazotization of 5-amino-4-arylazo-3-methyl-1H-pyrazoles and subsequent coupling with ethyl cyanoacetate (B8463686) to form ethyl pyrazolyldiazenylcyanoacetates. osi.lv These intermediates are then cyclized to yield the final pyrazolo[5,1-c] nih.govnih.govnih.govtriazine-based dyes. osi.lv The substituents on the arylazo group play a significant role in the final color of the dye.

Table 1: Synthesized Pyrazolo[5,1-c] nih.govnih.govnih.govtriazine-based Disperse Dyes and their Characterization

This table is representative of the types of dyes synthesized and is based on the described research.

Dye IDAryl SubstituentMolecular FormulaCharacterization Methods
4a PhenylC₁₉H₁₅N₅O₂Elemental Analysis, Spectroscopic Methods
4b 4-MethylphenylC₂₀H₁₇N₅O₂Elemental Analysis, Spectroscopic Methods
4c 4-MethoxyphenylC₂₀H₁₇N₅O₃Elemental Analysis, Spectroscopic Methods
4d 4-ChlorophenylC₁₉H₁₄ClN₅O₂Elemental Analysis, Spectroscopic Methods
4e 4-NitrophenylC₁₉H₁₄N₆O₄Elemental Analysis, Spectroscopic Methods

The investigation into this class of dyes highlights the potential of the pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine core in creating a diverse palette of colors for various applications, likely including the dyeing of synthetic fibers.

Photophysical Property Investigations (for related scaffolds)

While specific photophysical studies on Pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazin-8-ol are not extensively documented, research on structurally related scaffolds provides valuable insights into the potential of this class of compounds. For instance, new fluorescent dyes incorporating a 1,4-dihydroazolo[5,1-c] nih.govnih.govnih.govtriazine (DAT) core linked to an isoxazole (B147169) ring have been synthesized and their photophysical properties examined. mdpi.com

These studies revealed that the prepared DATs exhibit emission maxima in the range of 433–487 nm, with quantum yields reaching up to 33.3% and displaying a significant Stokes shift. mdpi.com The photophysical characteristics were found to be influenced by the solvent environment, indicating solvatochromic behavior. mdpi.com The fluorescence of these compounds in their solid state was also a notable feature, with some derivatives showing high quantum yields. mdpi.com

The general synthetic route to these fluorescent dyes involves the reaction of diazopyrazole or diazoimidazoles with isoxazolyl-derived enamines under mild conditions. mdpi.com The structural variations within the heterocyclic framework and the nature of the substituents offer a pathway to fine-tune their photophysical properties. mdpi.com These findings suggest that the pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine scaffold, with its extended π-system, could also exhibit interesting luminescent properties, warranting further investigation for potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

Utility as Synthetic Intermediates in Organic Synthesis

The Pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine core structure serves as a versatile platform for the synthesis of a wide array of more complex molecules. The reactivity of the heterocyclic rings and the potential for functionalization at various positions make it a valuable synthetic intermediate.

The synthesis of new derivatives often starts from simpler pyrazole (B372694) precursors. For example, the synthesis of novel pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazines with potential cytotoxic activity has been reported, showcasing the modification of the core structure. nih.gov In one approach, new fluoro derivatives of the pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine system were synthesized to explore their pharmacological properties. nih.gov This demonstrates the accessibility of the core structure for further chemical transformations.

Furthermore, the pyrazolo[5,1-c] nih.govnih.govnih.govtriazine scaffold has been utilized to create compounds with antifungal and antibiofilm activities. researchgate.net In these syntheses, N1-(5-methylpyrazol-3-yl)hydrazonoyl chloride was used as a key intermediate, which upon reaction with various cyclic amines, yielded the target pyrazolo[5,1-c] nih.govnih.govnih.govtriazine derivatives. researchgate.net This highlights the role of functionalized pyrazoles as precursors to the more complex fused ring system.

The ability to introduce a variety of substituents onto the pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazine framework allows for the systematic modification of its chemical and physical properties. This makes Pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazin-8-ol and its analogues attractive starting materials for the development of new functional molecules with tailored characteristics for a range of applications beyond medicine.

Q & A

Q. Advanced

  • Electron-withdrawing groups : Iodine at C3 enhances antifungal activity (MIC = 2–8 µg/mL) by increasing lipophilicity and membrane penetration .
  • Carboxylate esters : Methyl esters at C2 improve antibacterial activity (e.g., 64% inhibition of Bacillus subtilis) compared to free acids .
  • Hypoxic selectivity : Nitro groups or open-chain analogues show 3–5× higher cytotoxicity in hypoxic tumor models due to bioreductive activation .

What analytical techniques are critical for characterizing this compound derivatives?

Q. Basic

  • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies substituent positions (e.g., NH proton at δ 8.32 ppm) .
  • HPLC : Purity assessment using C18 columns with toluene/ethyl acetate/acetic acid mobile phases .

Q. Advanced

  • X-ray crystallography : Resolves tautomeric forms and packing modes (e.g., brominated derivatives form π-stacked dimers) .
  • Hirshfeld analysis : Quantifies hydrogen bonding (e.g., N–H⋯O interactions account for 15–20% of surface contacts) .

How can contradictions in biological activity data be resolved for structurally similar derivatives?

Q. Advanced

  • Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum content) to minimize variability .
  • Metabolic stability : Assess hepatic microsome degradation to differentiate intrinsic activity from pharmacokinetic effects .
  • Molecular docking : Compare binding poses in target proteins (e.g., CYP1A1 or GABAA receptors) to explain potency differences .

What strategies improve the stability of this compound derivatives under physiological conditions?

Q. Advanced

  • Salt formation : Hydrochloride salts of 4-arylmethyl derivatives enhance aqueous solubility and shelf life .
  • Prodrug design : Acetyl-protected hydroxyl groups reduce first-pass metabolism, as seen in antihyperalgesic analogues .

How can synergistic effects with existing drugs be explored for this compound derivatives?

Q. Advanced

  • Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices with fluconazole or cisplatin to identify synergy (FIC ≤0.5) .
  • Transcriptomics : Profile gene expression changes in resistant fungal strains post-treatment to identify co-targets .

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